Product packaging for Methyl 3,4-dimethoxybenzoate(Cat. No.:CAS No. 2150-38-1)

Methyl 3,4-dimethoxybenzoate

Cat. No.: B1581610
CAS No.: 2150-38-1
M. Wt: 196.2 g/mol
InChI Key: BIGQPYZPEWAPBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Chemical Classification in Scholarly Contexts

The formal name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is methyl 3,4-dimethoxybenzoate . nih.govnih.govsigmaaldrich.com This name precisely describes its molecular structure: a methyl ester derivative of benzoic acid, where two methoxy (B1213986) groups (-OCH₃) are attached to the benzene (B151609) ring at the 3rd and 4th positions relative to the carboxyl group.

Common synonyms frequently encountered in scientific publications and chemical catalogs include:

Methyl veratrate nih.govnih.govtcichemicals.com

Veratric acid methyl ester nih.govtcichemicals.comontosight.ai

3,4-Dimethoxybenzoic acid methyl ester nih.govtcichemicals.comscbt.com

The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 2150-38-1 , which serves as a unique identifier across various databases. nih.govlookchem.com

From a classification standpoint, this compound belongs to several key chemical families:

Aromatic Esters : It is an ester of a carboxylic acid (veratric acid) and an alcohol (methanol). ontosight.ai

Dimethoxybenzenes : It is a derivative of benzene carrying two methoxy substituents.

Carbonyl Compounds : It contains a carbonyl (C=O) functional group within its ester moiety. tcichemicals.com

Interactive Data Table: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 2150-38-1
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Synonyms Methyl veratrate, Veratric acid methyl ester, 3,4-Dimethoxybenzoic acid methyl ester

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B1581610 Methyl 3,4-dimethoxybenzoate CAS No. 2150-38-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-5-4-7(10(11)14-3)6-9(8)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGQPYZPEWAPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062207
Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-38-1
Record name Methyl 3,4-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-dimethoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 3,4-DIMETHOXYBENZOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,4-dimethoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-dimethoxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3,4-DIMETHOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVN42ZC9BD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Perspectives and Early Academic Investigations of Methyl 3,4 Dimethoxybenzoate

The study of Methyl 3,4-dimethoxybenzoate is rooted in the broader exploration of natural products and the development of synthetic organic chemistry. Early investigations were primarily focused on its synthesis and characterization as a derivative of veratric acid, a compound found in certain plant species.

A common and historically significant method for the preparation of this compound is the Fischer esterification of veratric acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. ontosight.aigoogle.com This straightforward reaction has been a staple in organic chemistry for converting carboxylic acids to their corresponding esters. ontosight.ai

Early research also explored alternative synthetic routes. For instance, some methods involved the use of reagents like dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification under milder conditions, avoiding the harshness of strong mineral acids. google.com The characterization of the compound in these early studies relied on classical analytical techniques, including melting point determination (typically in the range of 59-62 °C) and boiling point measurement. google.comchemsrc.com

The initial academic interest in this compound was often as an intermediate in the synthesis of more complex molecules, particularly those with potential biological relevance. Its presence in natural sources, such as the plant Oedera acerosa, also spurred investigations into its properties and potential roles in natural product chemistry. nih.gov

Spectroscopic and Advanced Characterization Techniques in Methyl 3,4 Dimethoxybenzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including methyl 3,4-dimethoxybenzoate. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map out the connectivity and chemical environment of atoms within the molecule.

Proton (¹H) NMR Analysis for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present.

The aromatic protons on the benzene (B151609) ring typically appear as a multiplet or as distinct doublets and doublets of doublets, depending on the solvent and the spectrometer's resolution. For instance, in a spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton at position 5 (H-5) might appear as a doublet, while the protons at positions 2 (H-2) and 6 (H-6) would also show characteristic splitting patterns due to coupling with their neighbors. rsc.org

The methoxy (B1213986) groups (-OCH₃) at positions 3 and 4, along with the methyl ester group (-COOCH₃), each give rise to a sharp singlet. The chemical shifts of these singlets are indicative of their electronic environment. Typically, the methoxy group protons appear at slightly different chemical shifts from each other and from the methyl ester protons. rsc.org

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H-67.65d8.5
Aromatic H-27.52s-
Aromatic H-56.68d8.5
Methoxy (-OCH₃) x 23.91s-
Ester Methyl (-OCH₃)3.87s-
Note: Chemical shifts and coupling constants are approximate and can vary slightly based on experimental conditions. rsc.org

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Assignment

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The carbonyl carbon of the ester group is typically the most deshielded, appearing at the lowest field (highest ppm value). rsc.org The quaternary carbons of the aromatic ring to which the methoxy groups are attached also have characteristic chemical shifts. The remaining aromatic carbons and the carbons of the methoxy and methyl ester groups appear at higher fields. rsc.org The specific chemical shifts provide unambiguous evidence for the substitution pattern on the benzene ring. rsc.orgrsc.org

Table 2: Representative ¹³C NMR Data for this compound in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Ester)166.9
C-4 (Aromatic)152.9
C-3 (Aromatic)148.6
C-6 (Aromatic)123.6
C-1 (Aromatic)122.7
C-5 (Aromatic)112.0
C-2 (Aromatic)110.3
Methoxy (-OCH₃) x 255.9
Ester Methyl (-OCH₃)51.9
Note: Chemical shifts are approximate and can vary slightly based on experimental conditions. rsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₂O₄), the calculated exact mass is 196.0736 g/mol . rsc.org HRMS analysis that yields a measured mass extremely close to this theoretical value provides strong evidence for the correct molecular formula. For example, a reported HRMS result found a mass of 196.0741, which is well within the acceptable margin of error. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an invaluable tool for the analysis of this compound within complex mixtures, such as reaction products or natural extracts. ekb.eg

In a typical GC-MS analysis, the components of the mixture are first separated based on their boiling points and interactions with the GC column. As each component, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, serves as a chemical fingerprint for identification. rsc.org This technique has been used to identify this compound in the methanolic extracts of plant leaves. ekb.eg

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands confirm the presence of key functional groups. A strong absorption band is typically observed in the region of 1732-1718 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. rsc.orgrsc.org The C-O stretching vibrations of the ester and ether linkages give rise to strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. vscht.cz Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. rsc.orgrsc.orgvscht.cz

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. While specific Raman data for this compound is less commonly reported in routine analysis, it can be a useful tool, particularly for identifying non-polar bonds and symmetrical vibrations that may be weak in the IR spectrum. nih.govspectrabase.com

Table 3: Key Infrared (IR) Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch~3073 - 3017Weak
Aliphatic C-H Stretch~2992Strong
C=O Stretch (Ester)~1732Strong
C-O Stretch~1286Strong
C-O Stretch~1144Strong
Note: Wavenumbers are approximate and can vary based on the sample preparation method (e.g., KBr pellet, thin film, or solution). rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state conformation and packing of molecules like this compound.

While a dedicated crystal structure for this compound is not prominently available in the reviewed literature, extensive crystallographic studies have been performed on its derivatives and salts. These studies offer significant insights into the structural behavior of the 3,4-dimethoxybenzoate moiety. For instance, analysis of co-crystals and metal complexes reveals how the molecule interacts with other chemical entities.

In the molecular salt 2-Amino-3-methylpyridinium 3,4-dimethoxybenzoate, the 3,4-dimethoxybenzoate anion's geometry has been characterized. iucr.org The dihedral angle between the carboxylate group and the benzene ring is 9.81 (9)°, indicating a slight twist. iucr.org The structure is stabilized by a network of N—H⋯O hydrogen bonds, which link the components into chains. iucr.org

Similarly, the crystal structure of 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate shows a significant dihedral angle of 66.55 (8)° between the mean planes of its two aromatic rings. iucr.org The crystal packing in this derivative is characterized by intermolecular C—H⋯O contacts. iucr.org

Studies on metal complexes, such as with Nickel(II), show the 3,4-dimethoxybenzoate ligand coordinating to the metal center through its carboxylate oxygen atoms, forming a distorted octahedral geometry. researchgate.net These analyses confirm the steric and electronic influence of the methoxy groups on the molecule's coordination and crystal packing behavior. researchgate.net

Table 1: Crystallographic Data for Compounds Containing the 3,4-Dimethoxybenzoate Moiety
CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
2-Amino-3-methylpyridinium 3,4-dimethoxybenzoateMonoclinicP21/na = 13.6262 (10) Å b = 6.8049 (5) Å c = 15.6559 (12) Å β = 96.649 (3)° iucr.org
Ni(II)bis(3,4-dimethoxybenzoate)bis(nicotinamide)dihydrateMonoclinicC 2/ca = 27.7680 (16) Å b = 8.5748 (3) Å c = 17.8018 (9) Å β = 108.154 (4)° researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of this compound, serving critical roles in both verifying the purity of synthetic batches and separating the compound from reactants, byproducts, or impurities. These methods operate on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. operachem.com The choice of technique depends on the analytical goal, whether it is the precise quantification of the compound or the rapid monitoring of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of this compound. bldpharm.com It offers high resolution, sensitivity, and reproducibility for determining the purity of a sample or its concentration in a mixture. The most common mode is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

For the analysis of benzoate (B1203000) esters, a C18 column (containing silica (B1680970) particles bonded with 18-carbon chains) is frequently employed. uea.ac.ukeeer.org The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like phosphoric acid or formic acid to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic functional groups. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light. asianpubs.org For more complex matrices or trace-level analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS) for enhanced specificity and sensitivity. eeer.org

Table 2: Typical HPLC Conditions for Analysis of Methoxybenzoate Esters
ParameterDescriptionReference
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
ColumnC18 (e.g., Eclipse XDB C18, Zorbex C-18, Newcrom R1) sielc.comuea.ac.ukasianpubs.org
Mobile PhaseAcetonitrile/Water or Methanol/Water, often with an acid modifier (e.g., phosphoric acid, formic acid) sielc.comasianpubs.org
DetectorUV-Vis (e.g., Photodiode Array at ~255 nm) or Mass Spectrometry (MS) eeer.orgasianpubs.org

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively for monitoring the progress of chemical reactions that produce or consume this compound. operachem.com It allows a chemist to quickly determine if starting materials have been consumed and if the desired product has formed. researchgate.net

In a typical TLC analysis, a small spot of the reaction mixture is applied to a plate coated with a thin layer of a stationary phase, most commonly silica gel. chemicalbook.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, known as the eluent or mobile phase. operachem.com The eluent travels up the plate via capillary action, and the components of the spotted mixture separate based on their differing affinities for the stationary and mobile phases.

The separation is visualized by placing the dried plate under a UV lamp, where compounds with a UV chromophore (like the benzene ring in this compound) appear as dark spots. operachem.com Alternatively, the plate can be treated with a chemical stain, such as permanganate (B83412) or sulfuric acid, which reacts with the compounds to produce colored spots. operachem.com By comparing the position (Rf value) of the spots to those of the starting material and a pure product standard, the reaction's progress can be assessed. cram.com

Table 3: Common TLC Systems for Monitoring Reactions of Benzoate Derivatives
Stationary PhaseMobile Phase (Eluent)Application ExampleReference
Silica GelHexane / Ethyl Acetate (B1210297) (8:2)Monitoring synthesis of tetrahydroquinoline alkaloids from olefin adducts. researchgate.net
Silica GelPetroleum Ether / Ethyl Acetate (PE:EA=2:3)Monitoring the synthesis of Methyl 3,5-dimethoxybenzoate. chemicalbook.com

Biological Activities and Pharmacological Potentials of Methyl 3,4 Dimethoxybenzoate and Its Derivatives

Antimicrobial Properties and Mechanisms of Action

Research has shown that methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, and its derivatives possess noteworthy antimicrobial properties. ontosight.airesearchgate.net These compounds have been investigated for their ability to combat various pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain benzoic acid derivatives, including those derived from this compound, have been identified as potential antimicrobial agents, even against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).

In one study, novel ether derivatives of vanillic acid, synthesized from methyl vanillate (B8668496), were tested for their antibacterial potential. The findings suggested that the parent molecule, methyl vanillate, and its derivatives were active against certain Gram-positive and Gram-negative bacteria. researchgate.net Another study focused on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives synthesized from this compound. These derivatives exhibited broad-spectrum inhibitory activities against bacteria such as S. aureus, S. typhi, P. aeruginosa, and E. coli. nih.gov

Furthermore, the synthesis of 1,3,4-oxadiazole (B1194373) N-Mannich bases derived from this compound has yielded compounds with potent antibacterial effects. mdpi.com These derivatives generally showed higher activity against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com Specifically, certain piperazinomethyl derivatives displayed broad-spectrum antibacterial activity. mdpi.com

The antibacterial activity of these compounds is often evaluated using methods like the agar (B569324) well diffusion assay, which measures the zone of inhibition around the tested compound. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Derivative ClassTested BacteriaActivity LevelReference
N'-benzylidene-3,4-dimethoxybenzohydrazidesS. aureus, A. baumanii, S. typhi, E. coli, P. aeruginosaBroad-spectrum inhibition nih.gov
1,3,4-Oxadiazole N-Mannich basesGram-positive and Gram-negative bacteriaHigher activity against Gram-positive mdpi.com
Methyl vanillate ether derivativesGram-positive and Gram-negative bacteriaActive against certain strains researchgate.net

Antifungal Activities of this compound Dimers

While direct studies on the antifungal activities of this compound dimers are not extensively detailed in the provided context, research on related derivatives indicates potential in this area. For example, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, synthesized from this compound, were screened for their antifungal activities against Candida albicans. nih.gov One derivative, in particular, with a p-amino phenyl side chain, demonstrated the best antifungal activity against this opportunistic pathogen. nih.gov

Additionally, a study on 1,3,4-oxadiazole N-Mannich bases derived from this compound showed that the inhibitory activity against Candida albicans was generally lower than their antibacterial activity. mdpi.com However, some derivatives did display moderate antifungal effects. mdpi.com

Investigation of Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is a crucial parameter for quantifying the antimicrobial potency of a compound. For derivatives of this compound, MIC values have been determined against various microbial species. nih.govmdpi.com

In a study of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, MIC values were evaluated against a panel of bacteria and fungi. nih.gov The results indicated that the compounds displayed a range of activities. For instance, one derivative showed notable MIC values against S. aureus and C. albicans, while others were more effective against P. aeruginosa, S. typhi, and E. coli. nih.gov

Similarly, the MICs of the most active 1,3,4-oxadiazole N-Mannich base derivatives were determined using the microdilution susceptibility method. mdpi.com The piperazinomethyl derivatives, in particular, exhibited potent broad-spectrum antibacterial activities with MIC values ranging from 0.5 to 8 μg/mL. mdpi.com

Table 2: MIC Values of Selected this compound Derivatives

DerivativeTarget MicroorganismMIC (µM)Reference
4a (N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide)S. aureus26.11 nih.gov
4a (N'-(4-aminobenzylidene)-3,4-dimethoxybenzohydrazide)C. albicans26.11 nih.gov
4b (N'-(4-fluorobenzylidene)-3,4-dimethoxybenzohydrazide)P. aeruginosa23.28 nih.gov
4b (N'-(4-fluorobenzylidene)-3,4-dimethoxybenzohydrazide)S. typhi23.28 nih.gov
4c (N'-(4-chlorobenzylidene)-3,4-dimethoxybenzohydrazide)P. aeruginosa22.89 nih.gov
4e (N'-(4-nitrobenzylidene)-3,4-dimethoxybenzohydrazide)Acinetobacter (sensitive)17.13 nih.gov
4f (N'-(3-nitrobenzylidene)-3,4-dimethoxybenzohydrazide)Acinetobacter (sensitive)21.22 nih.gov
5c (3-((4-benzylpiperazin-1-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione)Various bacteria0.5–8 µg/mL mdpi.com
5d (3-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione)Various bacteria0.5–8 µg/mL mdpi.com

Enzyme Inhibition Studies

This compound and its derivatives have also been the subject of enzyme inhibition studies, particularly focusing on their potential to modulate the activity of enzymes implicated in various physiological and pathological processes.

Tyrosinase Inhibition and Melanin (B1238610) Biosynthetic Pathway Modulation

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the melanin biosynthetic pathway. biosynth.com This enzyme catalyzes the conversion of tyrosine to dopaquinone, a precursor for melanin production. biosynth.com The inhibitory action of this compound on tyrosinase can occur through competitive inhibition or by reducing the availability of the substrate for the enzyme. biosynth.com

Furthermore, a study on constituents from Podocarpus macrophyllus var. macrophyllus investigated the anti-tyrosinase effects of various isolated compounds, including a derivative of this compound. researchgate.net This research highlighted the potential of such compounds to regulate tyrosinase-related proteins and their corresponding mRNA levels in human epidermal melanocytes, suggesting an influence on pigmentation at a molecular level. researchgate.net

Cholinesterase (ChE) Inhibitory Potentials for Neurodegenerative Disease Research

Cholinesterase (ChE) inhibitors are a significant class of drugs, particularly in the context of neurodegenerative diseases like Alzheimer's. researchgate.net Research has explored the potential of this compound derivatives as ChE inhibitors.

A study focused on the synthesis of (5-formylfuran-2-yl) this compound and evaluated its ChE inhibitory activity using the in vitro colorimetric Ellman method. researchgate.netresearchgate.net This newly designed compound exhibited inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netresearchgate.net Specifically, it showed an IC50 value of 8.45 µM against AChE and 14.44 µM against BuChE. researchgate.netdergipark.org.tr In silico molecular docking studies supported these in vitro findings, suggesting potential interactions with the active sites of these enzymes. researchgate.netdergipark.org.tr

Table 3: Cholinesterase Inhibitory Activity of a this compound Derivative

CompoundEnzymeIC50 (µM)Reference
(5-formylfuran-2-yl) this compoundAcetylcholinesterase (AChE)8.45 researchgate.netdergipark.org.tr
(5-formylfuran-2-yl) this compoundButyrylcholinesterase (BuChE)14.44 researchgate.netdergipark.org.tr

Impact on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key targets in the management of conditions like Alzheimer's disease due to their role in hydrolyzing the neurotransmitter acetylcholine. bohrium.com Derivatives of this compound have been synthesized and evaluated for their potential to inhibit these enzymes.

In one study, a newly designed derivative, (5-formylfuran-2-yl) this compound, was synthesized and its inhibitory activity against AChE and BuChE was assessed. bohrium.com The study utilized the in vitro colorimetric Ellman method to determine the compound's potency. bohrium.com The results demonstrated that this derivative inhibits both cholinesterases at micromolar concentrations. bohrium.com Specifically, the (5-formylfuran-2-yl) this compound compound (referred to as compound 2 in the study) showed an IC50 value of 8.45 μM against AChE and 14.44 μM against BuChE. bohrium.com

Table 1: Cholinesterase Inhibitory Activity of (5-formylfuran-2-yl) this compound

EnzymeIC50 Value (μM)Reference
Acetylcholinesterase (AChE)8.45 bohrium.com
Butyrylcholinesterase (BuChE)14.44 bohrium.com

These findings highlight that the this compound scaffold can be effectively modified to create potent cholinesterase inhibitors, which could serve as leads for developing new therapeutic agents. bohrium.com

Anticancer and Anti-inflammatory Investigations

While research into the direct anti-inflammatory and anticancer properties of this compound is still emerging, the compound is a well-established precursor for the synthesis of potent anticancer agents. ontosight.aichemmethod.comnih.gov The 3,4-dimethoxyphenyl motif is an essential structural feature in various chemotherapeutic agents.

Derivatives featuring a 1,3,4-oxadiazole ring have been synthesized from this compound. chemmethod.com These compounds have been specifically designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, particularly for aggressive breast cancers. chemmethod.com The anticancer potential of these 1,3,4-oxadiazole derivatives is well-documented, with the core structure being vital for their activity. chemmethod.com

Similarly, the this compound structure is a starting point for synthesizing N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives. tandfonline.com These derivatives have been evaluated for their anti-proliferative activity against several human cancer cell lines, including prostate (PC3), colorectal (HCT-116), hepatocellular (HePG-2), and breast (MCF7) cancers, showing the versatility of the scaffold in developing potential anticancer drugs.

Furthermore, the 3,4-dimethoxybenzoic acid framework, for which this compound is an ester, is a known starting material in the synthesis of the EGFR inhibitor Gefitinib. google.com This underscores the importance of the this compound structure in the development of targeted cancer therapies.

Regarding anti-inflammatory potential, research has suggested that veratric acid methyl ester may possess anti-inflammatory effects. ontosight.ai One study identified this compound as a natural constituent in the twigs of Zanthoxylum ailanthoides, a plant whose extracts showed potent inhibitory effects on pro-inflammatory responses in human neutrophils. nih.gov However, the specific contribution of this compound to this activity was not isolated in the study. nih.gov

Interaction with Biological Targets and Pathways

The derivatives of this compound exert their biological effects by interacting with specific molecular targets and pathways.

In the context of cholinesterase inhibition, molecular docking studies have provided insights into how these derivatives bind to their targets. The (5-formylfuran-2-yl) this compound derivative was observed to form hydrogen bonds with catalytic residues of AChE, specifically with HIS440 and SER200. An additional hydrogen bond was noted between the 3-methoxy group of the compound and the PHE 288 residue in the acyl pocket of the enzyme.

For anticancer applications, a primary target for derivatives of this compound is the Epidermal Growth Factor Receptor (EGFR). chemmethod.com EGFR is a crucial receptor tyrosine kinase that, when overactivated, drives tumor progression through signaling pathways like PI3K/AKT/mTOR and Ras/Raf/MEK. chemmethod.com Novel 1,3,4-oxadiazole derivatives synthesized from this compound have been rationally designed to bind to and inhibit EGFR, thereby suppressing downstream signaling. chemmethod.com Other research has shown that derivatives can also target pathways involving vascular endothelial growth factor receptors (VEGF), histone deacetylases (HDAC), and NF-κB.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For derivatives of this compound, several SAR insights have been established.

In the development of cholinesterase inhibitors, a comparison between (5-formylfuran-2-yl) this compound and its analogue, (5-formylfuran-2-yl) methyl 4-nitrobenzoate, was conducted. The 3,4-dimethoxy substituted compound showed higher inhibitory activity against both AChE and BuChE than the 4-nitro substituted compound, indicating that the dimethoxy functional groups are favorable for this biological activity.

For anticancer derivatives targeting EGFR, SAR analysis of 1,3,4-oxadiazole derivatives has revealed key structural requirements. It was found that the addition of an electron-withdrawing group to the aryl ring linked to the oxadiazole core can enhance binding affinity and activity. chemmethod.com Furthermore, the position of substitution on the aryl ring was important, with meta-substituted compounds showing higher anticancer potential than para-substituted ones. chemmethod.com

In a separate study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, SAR was established to guide the development of compounds with improved antimicrobial activity. tandfonline.com This work further demonstrates that the this compound scaffold can be systematically modified to enhance a desired biological effect by altering substituents on attached aromatic rings. tandfonline.com

Metabolic Pathways and Biosynthesis of Methyl 3,4 Dimethoxybenzoate

Natural Occurrence and Isolation from Biological Sources

Methyl 3,4-dimethoxybenzoate, also known as methyl veratrate, is a naturally occurring compound found in various biological sources. It has been identified as a constituent of the plant species Oedera acerosa, a shrub belonging to the Asteraceae family sanbi.org.

Beyond the plant kingdom, this compound also plays a role in ecological processes involving microbial degradation of wood. Research on the biodegradation of oak bark (Quercus alba) by the white-rot fungus Lentinula edodes (shiitake mushroom) has revealed the presence of this compound plos.org. Its concentration changes over time during the decay process, indicating its involvement in the complex biochemical transformations of wood components like lignin (B12514952) and suberin mediated by the fungus.

Role in Biosynthetic Pathways, particularly Alkaloid Formation

While direct evidence detailing the specific role of this compound as a precursor in alkaloid biosynthesis is specialized, the involvement of its corresponding carboxylic acid, veratric acid (3,4-dimethoxybenzoic acid), is well-documented. Veratric acid is recognized as a structural component of several complex alkaloids.

Chemical degradation of papaverine, a benzylisoquinoline alkaloid, yields veratric acid, indicating that the 3,4-dimethoxybenzoyl moiety is a fundamental part of its structure scribd.com. Similarly, studies on the biosynthesis of the alkaloid mesembrine (B35894) have shown that degradation of the final molecule yields veratric acid acs.org. Isotopic labeling experiments have demonstrated that the aromatic ring of the amino acid phenylalanine is incorporated into the veratric acid portion of the mesembrine molecule acs.org. This suggests that phenylalanine serves as a primary precursor, which undergoes a series of modifications, including methoxylation, to form the 3,4-dimethoxy-substituted aromatic ring system characteristic of veratric acid and its derivatives. Given the close biochemical relationship, it is plausible that this compound may act as an intermediate in these pathways, potentially through esterification or transesterification of veratric acid.

Microbial Metabolism of this compound

The acetogenic bacterium Sporomusa ovata is capable of utilizing this compound as a sole carbon and energy source. This metabolic capability involves a series of specialized enzymatic reactions centered on the cleavage of the aryl-O-methyl ether bonds.

The metabolism of this compound in S. ovata is critically dependent on cobamide (a class of cobalt-containing cofactors, including vitamin B12) cofactors. The process is initiated by specific enzyme systems that catalyze the transfer of methyl groups from the methoxybenzoate to a corrinoid-containing protein. Studies have shown that growth on 3,4-dimethoxybenzoate is associated with the production of distinct corrinoid-containing proteins that are different from those produced during growth on methanol (B129727). These proteins facilitate the reductive cleavage of the ether bond and the subsequent transfer of the methyl group. This reaction requires reductive activation, for which titanium citrate (B86180) can be used in vitro, and catalytic amounts of ATP.

The core of the metabolic pathway in Sporomusa ovata is the sequential O-demethylation of the substrate. Whole cells metabolize 3,4-dimethoxybenzoate by first removing one methyl group to form 4-hydroxy-3-methoxybenzoate, followed by the removal of the second methyl group to yield 3,4-dihydroxybenzoate.

The cleaved methyl groups are not released as free methanol but are transferred to the C1-carrier tetrahydrofolate (THF). In vitro assays using radiolabeled 3,4-dimethoxybenzoate have demonstrated that the O-demethylation process, mediated by two distinct corrinoid-containing proteins, results in the formation of 5-methyltetrahydrofolate (Me-THF). This transfer reaction from the substrate to THF is a key step, linking the degradation of the aromatic compound to the central one-carbon metabolism of the cell.

The 5-methyltetrahydrofolate generated from the demethylation of this compound serves as the entry point into the primary energy metabolism of S. ovata. The methyl group from Me-THF is further transferred to a corrinoid iron-sulfur protein (CFeSP), a key component of the Wood-Ljungdahl pathway of acetogenesis. This pathway is the central metabolic route for the synthesis of acetyl-CoA, which is then converted to acetate (B1210297) to generate ATP. By channeling the methyl groups from methoxybenzoates into the Wood-Ljungdahl pathway, S. ovata effectively uses these compounds as a carbon source. This process allows the organism to bypass the initial, energy-intensive steps of the pathway that are required when growing on H₂ and CO₂.

Mammalian Metabolism and Biotransformation (where relevant to academic research, excluding dosage)

In mammalian systems, esters like this compound are generally subject to rapid hydrolysis by esterase enzymes present in the blood, liver, and other tissues. This hydrolysis would convert the compound to its corresponding carboxylic acid, veratric acid (3,4-dimethoxybenzoic acid), and methanol. Therefore, the subsequent biotransformation is primarily that of veratric acid.

Studies on the metabolism of veratric acid, a known human metabolite of the drug mebeverine, have been conducted using various models. Research has shown that the primary metabolic pathway for veratric acid is O-demethylation nih.gov. A key finding is the high regioselectivity of this reaction; demethylation occurs exclusively at the para-position (C4) methoxy (B1213986) group to yield 4-hydroxy-3-methoxybenzoic acid (vanillic acid) nih.gov. The alternative isomer, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid), which would result from demethylation at the meta-position (C3), is notably absent nih.gov.

Further metabolism can occur, though the formation of the fully demethylated product, 3,4-dihydroxybenzoic acid (protocatechuic acid), has not been observed as a metabolite of veratric acid nih.gov. In addition to demethylation, conjugation is another metabolic route. A novel metabolite identified is an amino acid conjugate, specifically 3,3',4,4'-tetramethoxy-l-ornithuric acid, indicating that the veratric acid molecule can be conjugated with ornithine nih.gov.

Table of Mentioned Compounds

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This simulation helps in understanding the binding mechanism and affinity between the ligand and the protein's active site. jbcpm.com

While specific, detailed molecular docking studies featuring Methyl 3,4-dimethoxybenzoate against a wide array of protein targets are not extensively documented in publicly available literature, the process would involve preparing the 3D structure of the compound and docking it into the binding site of a target protein. The output of such simulations is typically a binding energy score, measured in kcal/mol, which estimates the binding affinity. Lower (more negative) binding energies generally indicate a more stable and favorable interaction. mdpi.com

For a compound like this compound, key interactions would likely involve its structural features:

Hydrogen Bonds: The oxygen atoms in the ester and methoxy (B1213986) groups can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene (B151609) ring provides a hydrophobic surface that can interact with nonpolar amino acid residues in the protein's binding pocket.

In hypothetical docking studies, potential protein targets could include enzymes for which it might act as a substrate or inhibitor. The results would pinpoint specific amino acid residues that form crucial bonds and interactions, guiding further research into its biological activity. For example, studies on similar small molecules have shown binding energies ranging from -5 to -11 kcal/mol depending on the target protein. mdpi.comorientjchem.org

Interaction TypePotential Interacting Group on CompoundPotential Interacting Amino Acid Residues
Hydrogen Bond AcceptorEster Oxygen, Methoxy OxygenSerine, Threonine, Tyrosine, Lysine, Arginine
Hydrophobic InteractionsBenzene RingLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingBenzene RingPhenylalanine, Tyrosine, Tryptophan, Histidine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. cmu.edu These calculations provide insights into molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electrons and molecular orbital energies. researchgate.net

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron. youtube.com

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). dntb.gov.ua For this compound, the MEP would show negative potential around the oxygen atoms of the ester and methoxy groups, identifying them as likely sites for electrophilic attack. The aromatic ring and methyl groups would exhibit less negative or slightly positive potential.

DFT ParameterSignificance for this compound
HOMO EnergyIndicates the energy of the outermost electrons; related to ionization potential.
LUMO EnergyIndicates the energy of the lowest-energy empty orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and stability. A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Drug Discovery

In drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net In silico tools can predict these properties based on the molecule's structure, helping to identify potential drug candidates early in the development process. nih.gov

Computational models predict that this compound exhibits drug-like properties. Its predicted high gastrointestinal (GI) absorption and ability to permeate the blood-brain barrier (BBB) are noteworthy. The molecule adheres to Lipinski's rule of five, a guideline used to evaluate drug-likeness, with zero violations. The bioavailability score of 0.55 further supports its potential as an orally active compound. Furthermore, predictions suggest it is not a substrate for P-glycoprotein (P-gp), which is beneficial as P-gp can pump drugs out of cells, reducing their efficacy. It is also predicted not to inhibit major cytochrome P450 (CYP) enzymes, suggesting a low likelihood of causing drug-drug interactions.

Predicted ADME and Physicochemical Properties of this compound
PropertyPredicted ValueSignificance
Molecular Weight196.20 g/molWithin the range for good oral bioavailability (Lipinski's rule: <500).
LogP (Lipophilicity)1.66 (XLOGP3)Indicates moderate lipophilicity, balancing solubility and membrane permeability.
Water SolubilityModerately solubleAdequate solubility for absorption.
Topological Polar Surface Area (TPSA)44.76 Ų nih.govSuggests good cell membrane permeability (typically <140 Ų). nih.gov
GI AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeantYesMay be able to cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively removed from cells by this efflux pump.
CYP InhibitionPredicted to not inhibit CYP1A2, 2C19, 2C9, 2D6, 3A4Low potential for metabolic drug-drug interactions.
Lipinski's Rule Violations0Considered "drug-like" and likely to have good oral absorption.
Bioavailability Score0.55Indicates a good probability of having favorable pharmacokinetic properties.

Applications in Advanced Organic Synthesis and Materials Science

Methyl 3,4-Dimethoxybenzoate as a Synthetic Intermediate

As a readily available and stable compound, this compound is a preferred starting material for multi-step synthetic pathways. cymitquimica.com It acts as a foundational building block, allowing chemists to introduce complexity and functionality through a series of controlled chemical reactions.

This compound is a key precursor in the synthesis of various complex organic molecules. A notable application is its use in creating veratric acid derivatives that incorporate benzylidene-hydrazine moieties. lookchem.comchemdad.com This transformation typically begins with the conversion of the methyl ester group into a hydrazide. For instance, reacting this compound with hydrazine hydrate in ethanol yields 3,4-dimethoxybenzohydrazide. chemmethod.comoarjbp.comresearchgate.net

This hydrazide can then be further reacted to form more complex heterocyclic structures. One established pathway involves treating the 3,4-dimethoxybenzohydrazide with carbon disulfide (CS2) in an alkaline medium, such as ethanolic potassium hydroxide, to produce 5-(3,4-dimethoxy-phenyl)-1,3,4-Oxadiazole-2(3H)-thione. chemmethod.comresearchgate.net This oxadiazole derivative serves as a subsequent intermediate for creating a library of compounds, such as N-Mannich bases, by reacting it with formaldehyde and various aromatic amines or piperazine derivatives. oarjbp.comresearchgate.net

Table 1: Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives from this compound

StepStarting MaterialKey ReagentsIntermediate/Product
1This compoundHydrazine Hydrate, Ethanol3,4-Dimethoxybenzohydrazide
23,4-DimethoxybenzohydrazideCarbon Disulfide, Potassium Hydroxide5-(3,4-dimethoxyphenyl)-1,3,4-Oxadiazole-2(3H)-thione
35-(3,4-dimethoxyphenyl)-1,3,4-Oxadiazole-2(3H)-thioneFormaldehyde, Aromatic Amines/Piperazines3-substituted-5-(3,4-dimethoxy-phenyl)-3H- lookchem.comchemmethod.comresearchgate.netoxadiazole-2-thione derivatives

The derivatives synthesized from this compound have shown significant promise as leads for new pharmaceutical agents. The benzylidene-hydrazine and 1,3,4-oxadiazole derivatives, in particular, have been identified as promising tyrosinase inhibitors and free radical scavengers. lookchem.comchemdad.com

Tyrosinase Inhibitors : Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Derivatives of this compound have been shown to exhibit tyrosinase inhibitory activity. biosynth.com For example, a study involving the synthesis of coumarin–triazole hybrids identified compounds with potent anti-tyrosinase activity. researchgate.net The core structure provided by the 3,4-dimethoxybenzoate moiety is crucial to the biological activity of these complex molecules.

Anticancer and Antimicrobial Agents : Research has demonstrated that 1,3,4-oxadiazole-2-thione derivatives synthesized from this compound can serve as a basis for developing potential anticancer agents. chemmethod.com Specifically, these compounds have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a role in cancer cell proliferation. chemmethod.comresearchgate.net Further, N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed and synthesized to target the multidrug efflux pump in bacteria, showing potential as antimicrobial agents. researchgate.net

Cholinesterase Inhibitors : Newly designed compounds, such as (5-formylfuran-2-yl) this compound, have been synthesized and evaluated for their potential to inhibit cholinesterase enzymes, which is a key strategy in the management of conditions like Alzheimer's disease. dergipark.org.tr

Table 2: Pharmaceutical Leads Developed from this compound

PrecursorDerivative ClassPotential Therapeutic Application
This compoundN'-Benzylidene-3,4-dimethoxybenzohydrazidesAntimicrobial, Tyrosinase Inhibition, Free Radical Scavenging
This compound3-substituted-5-(3,4-dimethoxy-phenyl)-3H- lookchem.comchemmethod.comresearchgate.netoxadiazole-2-thionesAnticancer (EGFR Inhibition)
This compound(5-formylfuran-2-yl) this compoundCholinesterase Inhibition

Development of Novel Organic Materials and Polymers

While this compound is a well-established intermediate in the synthesis of small organic molecules, its direct application as a monomer or primary building block in the development of novel organic materials and polymers is an area with more limited documentation. However, related structures derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a close chemical relative, are gaining attention as bio-based building blocks for polymers. For instance, poly(ethylene vanillate) (PEV), a polyester synthesized from a derivative of vanillic acid, is being explored as a bio-based alternative to conventional polymers. nih.gov The structural similarity suggests a potential, though not yet extensively realized, role for this compound and its derivatives in materials science, possibly in the synthesis of specialized polyesters or functional polymers where its specific methoxy (B1213986) substitution pattern could impart unique properties. One study noted its formation as a byproduct during the oxidation of lignin (B12514952), highlighting its connection to biomass-derived chemical structures that are relevant to polymer science. cranfield.ac.uk

Catalytic Applications of this compound Derivatives

The direct use of this compound derivatives as catalysts is not a widely documented area of research. More commonly, the compound itself is the subject of catalytic reactions rather than the basis for a catalyst. For example, various catalytic systems have been developed for the efficient synthesis of this compound. These include vanadium-based catalysts for the one-pot oxidation of 3,4-dimethoxybenzaldehyde doi.org and titanium superoxide for the oxidative esterification of aldehydes. rsc.org Similarly, copper-catalyzed methods have been reported for its synthesis via C-C bond cleavage. researchgate.net

While derivatives of this compound are not typically employed as catalysts themselves, they are used as substrates to probe the activity of novel enzyme and catalyst systems. For instance, this compound has been used as a substrate to determine the catalytic activity and properties of novel glycoside hydrolases and feruloyl esterases, which are enzymes that can break down components of lignocellulose. asm.org This indicates its value as a tool in the field of catalysis research, helping to characterize new catalytic processes.

Environmental and Green Chemistry Considerations Excluding Environmental Impact As a Prohibited Element

Biodegradation and Biotransformation in Environmental Systems

The environmental persistence of a chemical is largely determined by its susceptibility to breakdown by microorganisms. Complex microbial communities in various ecosystems play a crucial role in the detoxification of chemical contaminants by transforming them into less active metabolites or through complete mineralization. nih.gov

Research into methoxylated aromatic compounds, such as veratrate (the carboxylate form of veratric acid, a precursor to Methyl 3,4-dimethoxybenzoate), has shed light on their anaerobic degradation pathways. The bacterium Clostridium methoxybenzovorans has been shown to initiate the breakdown of veratrate by o-demethylating the substrate. researchgate.net This process involves the removal of methyl groups from the aromatic ring, a critical first step in breaking down the molecule.

The biotransformation of veratrate by C. methoxybenzovorans proceeds through the following key steps:

Initial O-demethylation: Veratrate is first converted to vanillate (B8668496).

Further Demethylation: Vanillate is then transformed into protocatechuate.

Fermentation: The removed methyl groups are fermented into acetate (B1210297) and butyrate. researchgate.net

These resulting hydroxylated compounds (protocatechuate), along with the fermentation end-products (acetate and butyrate), can then be utilized as carbon sources by other bacteria, such as the nitrate-reducing bacterium Thauera sp.. researchgate.net This synergistic relationship between different microbial species allows for the complete mineralization of dimethoxylated aromatic compounds under anaerobic conditions. researchgate.net This metabolic pathway highlights a natural mechanism for the degradation of compounds structurally related to this compound in environmental systems.

StepInitial CompoundTransforming MicroorganismIntermediate/ProductSubsequent Utilization
1VeratrateClostridium methoxybenzovoransVanillateFurther demethylation
2VanillateClostridium methoxybenzovoransProtocatechuateCarbon source for other bacteria
3Methyl groupsClostridium methoxybenzovoransAcetate and ButyrateCarbon source for other bacteria

Sustainable Synthesis and Production Methods

Green chemistry principles focus on designing chemical syntheses that are efficient, use less hazardous substances, and minimize waste. jddhs.com Traditional methods for synthesizing esters like this compound often rely on strong acid catalysts, such as concentrated sulfuric acid, which can require long reaction times and present environmental challenges.

A more sustainable approach involves the use of alternative catalysts that are safer and allow for milder reaction conditions. One such green synthesis method for this compound uses dicyclohexylcarbodiimide (DCC) to catalyze the esterification reaction between veratric acid and methanol (B129727). google.com This method offers several advantages over the traditional sulfuric acid-catalyzed process. google.com

FeatureTraditional Method (Sulfuric Acid Catalyst)Green Method (DCC Catalyst)
Catalyst Concentrated Sulfuric AcidDicyclohexylcarbodiimide (DCC)
Reaction Time > 10 hours1-5 hours
Reaction Temperature Elevated (reflux)Mild (< 45 °C)
Yield VariableHigh (e.g., 96.1%) google.com
Environmental Profile Use of corrosive acidDCC is considered more environmentally friendly google.com
Byproduct Acidic waste streamDicyclohexylurea (DCU)

The DCC-catalyzed reaction is conducted at a mild temperature (below 45°C) and has a significantly shorter reaction time of 1-5 hours. google.com This process not only results in a high yield of the target product but also consumes less methanol. google.com The use of DCC as a catalyst is considered a green and environment-friendly option suitable for industrial production. google.com

Waste Minimization and Recycling in this compound Production

Waste minimization is a core principle of green chemistry and sustainable industrial manufacturing. beeindia.gov.ineolss.net It involves systematically reducing waste at its source through prevention, reduction, and efficient use of materials. beeindia.gov.in In the context of this compound production, significant strides can be made by designing processes where byproducts and solvents can be effectively recycled.

The sustainable synthesis method using dicyclohexylcarbodiimide (DCC) provides a clear example of waste minimization through recycling. google.com

Catalyst Recycling: After the esterification reaction is complete, the DCC catalyst is converted into Dicyclohexylurea (DCU). This DCU byproduct can be recovered, treated, and recycled, which significantly reduces solid waste. google.com

Solvent Recycling: The solvent used in the reaction can also be evaporated and recycled for subsequent batches. google.com

By implementing these recycling loops, the amount of "three wastes" (waste gas, wastewater, and industrial residue) generated during production is substantially minimized. google.com This approach aligns with the hierarchy of waste management, which prioritizes source reduction and recycling over treatment and disposal. eolss.net Such strategies not only improve the environmental performance of the manufacturing process but can also enhance its economic viability by reducing the costs associated with raw material consumption and waste disposal. eolss.neteolss.net

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities and Therapeutic Applications

While Methyl 3,4-dimethoxybenzoate is well-established as a key intermediate in the synthesis of various bioactive molecules, its intrinsic biological activities remain an area ripe for exploration. It serves as a precursor for compounds with promising tyrosinase inhibitory and free radical scavenging properties. lookchem.comchemicalbook.com The structural framework of dimethoxybenzoates is present in a variety of compounds investigated for therapeutic effects, suggesting that this compound itself could be a candidate for further biological screening.

Future research should focus on a systematic evaluation of its pharmacological profile. Given that derivatives of the closely related 3,4-dimethoxyacetophenone have shown fungicidal and insecticidal activities, investigating similar properties in this compound is a logical next step. nih.gov Furthermore, other related benzoate (B1203000) derivatives have been explored for applications in preventing neurodegenerative diseases and for their antimicrobial effects. researchgate.nettargetmol.com A comprehensive screening of this compound against a wide panel of biological targets could uncover novel therapeutic applications, potentially in areas like antimicrobial chemotherapy or as an antioxidant agent.

Table 1: Biological Activities of Related Benzoate Compounds

Compound/Derivative Class Investigated Biological Activity
Veratric Acid Derivatives Tyrosinase inhibition, free radical scavenging lookchem.comchemicalbook.com
4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives Fungicidal, insecticidal activities nih.gov
Methyl 3,4-dihydroxybenzoate (MDHB) Prevention of neurodegenerative diseases researchgate.net

Development of Advanced Analytical Methodologies

The detection and quantification of this compound are crucial for quality control in synthesis, pharmacokinetic studies, and potential environmental monitoring. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are currently employed for its characterization and purity assessment. mdpi.comacs.org

However, there is a need for the development of more advanced, sensitive, and high-throughput analytical methodologies. Future research should aim to create methods capable of detecting trace amounts of the compound and its metabolites in complex biological matrices like plasma, urine, and tissue samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and condensed phase membrane introduction mass spectrometry offer enhanced selectivity and lower detection limits, which could be adapted for this purpose. researchgate.net Developing such methods is essential for detailed metabolic and pharmacokinetic profiling, which are prerequisites for any clinical translation.

Integration of Omics Technologies in Metabolism Studies

Understanding the metabolic fate of this compound is fundamental to evaluating its safety and efficacy. The integration of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to elucidate its metabolic pathways. The compound is listed in the Metabolomics Workbench database, indicating its relevance in metabolic studies. nih.gov

Future investigations could employ metabolomics approaches, particularly high-resolution mass spectrometry like LC-QTOF/MS, to identify and quantify its metabolites in vivo and in vitro. researchgate.net This would provide a complete picture of its biotransformation. In parallel, proteomics studies can help identify the specific enzymes, such as cytochrome P450 isoforms, responsible for its metabolism. researchgate.net This knowledge is critical for predicting potential drug-drug interactions and understanding inter-individual variability in its metabolic profile.

Design and Synthesis of Next-Generation this compound Analogues

This compound serves as an excellent scaffold for medicinal chemistry and drug design programs. Its structure can be systematically modified to create novel analogues with enhanced biological activity, improved selectivity, and more favorable pharmacokinetic properties.

The design of next-generation analogues should be guided by structure-activity relationship (SAR) studies and computational modeling. nih.gov As demonstrated in the development of other complex molecules, targeted modifications to the core structure can lead to significant improvements in therapeutic potential. nih.govmdpi.com Future synthetic strategies could involve:

Modification of the methoxy (B1213986) groups to modulate lipophilicity and target binding.

Alteration of the methyl ester to other functional groups to improve metabolic stability.

Introduction of new substituents on the aromatic ring to explore new binding interactions with biological targets.

These efforts could lead to the development of potent and selective agents for a range of diseases, building upon the fungicidal, insecticidal, and anticancer activities observed in related structures. nih.govnih.gov

Industrial Scale-Up of Sustainable Production Processes

The transition from laboratory-scale synthesis to large-scale industrial production requires processes that are not only efficient and cost-effective but also environmentally sustainable. Traditional esterification methods often rely on harsh catalysts like concentrated sulfuric acid, which pose safety and environmental challenges. google.comresearchgate.net

Future research in this area should focus on the principles of green chemistry. beilstein-journals.org A patented method utilizing dicyclohexylcarbodiimide as a catalyst offers a safer, more efficient alternative with milder reaction conditions and the potential for catalyst and solvent recycling, making it more suitable for industrial production. google.com Further optimization of such processes to maximize yield, minimize waste, and reduce energy consumption is a key objective. Additionally, the exploration of novel catalytic systems, including biocatalysis using enzymes like "ene"-reductase or photocatalysis, could provide even more sustainable and environmentally benign manufacturing routes. acs.org

Table 2: Comparison of Synthesis Methods for Methyl Benzoates

Method Catalyst Advantages Challenges for Scale-Up
Traditional Fischer Esterification Concentrated Sulfuric Acid Low cost High temperature, safety concerns, acidic waste google.comresearchgate.net
DCC-Catalyzed Esterification Dicyclohexylcarbodiimide (DCC) Mild conditions, high efficiency, improved safety google.com Catalyst cost and recycling efficiency

Q & A

Q. What are the optimal synthetic routes for Methyl 3,4-dimethoxybenzoate, and how can reaction conditions be optimized for high yields?

this compound is synthesized via esterification or catalytic methods. A notable approach involves N-heterocyclic carbene (NHC)-catalyzed reactions under aerobic conditions, achieving a 70% yield. Key steps include using 3,4-dimethoxybenzoic acid and methanol with a catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride). Reaction optimization involves controlling temperature (45–60°C), solvent choice (e.g., dimethyl carbonate), and catalyst loading (5–10 mol%) to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • 1H NMR (CDCl3, 200 MHz): δ 3.85–3.93 ppm (three singlets for methoxy groups), aromatic protons at δ 6.84–7.66 ppm with coupling patterns (e.g., J = 8.4 Hz for para-substitution) .
  • 13C NMR: Key signals include δ 51.8 ppm (ester methyl), 55.8 ppm (methoxy groups), and 166.6 ppm (ester carbonyl) .
  • TOF-MS: A prominent [M + Na]+ ion at m/z 219 confirms molecular weight (C10H12O4) .
  • Elemental Analysis: Expected C (61.20%), H (6.20%), O (32.6%) .

Q. What common chemical transformations can this compound undergo, and how are these reactions leveraged in derivatization?

The compound participates in:

  • Hydrolysis: Acidic or basic conditions yield 3,4-dimethoxybenzoic acid, useful for carboxylate salt formation .
  • Reduction: Catalytic hydrogenation (e.g., Pd/C) reduces the ester to 3,4-dimethoxybenzyl alcohol, a precursor for ethers or amines .
  • Electrophilic Substitution: Methoxy groups direct nitration or halogenation to the aromatic ring’s ortho/para positions .

Advanced Research Questions

Q. How does this compound function in microbial metabolic pathways, and what enzymatic systems facilitate its breakdown?

In Sporomusa ovata, corrinoid-dependent methyltransferases catalyze the metabolism of this compound, transferring methyl groups to tetrahydrofolate in acetogenic pathways. This process is critical for one-carbon metabolism in anaerobic environments, with isotopic labeling (13C/14C) used to trace methyl group flux .

Q. What mechanistic role does this compound play in lignin depolymerization, and how can its formation be enhanced in catalytic systems?

During base-catalyzed lignin depolymerization (e.g., with Cs2CO3 in dimethyl carbonate), this compound forms via β-O-4 bond cleavage. Computational studies suggest a multi-step pathway involving deprotonation at α/γ positions, followed by elimination and carboxylation. Optimizing base strength (e.g., CsOH vs. KOH) and solvent polarity increases yields by stabilizing intermediates .

Q. How do structural modifications of this compound influence its pharmacological activity, particularly in neuroactive or anticancer contexts?

Structural analogs (e.g., veratridine) demonstrate that methoxy groups enhance lipid solubility and bioavailability, enabling blood-brain barrier penetration. Substitutions at the ester group (e.g., replacing methyl with carbamoyl) improve antioxidant and anticancer activity by modulating redox potential and target binding (e.g., cholinesterase inhibition for Alzheimer’s research) .

Q. What challenges arise in quantifying this compound in complex matrices, and how can these be methodologically addressed?

  • Chromatographic Interference: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column to separate it from phenolic byproducts .
  • Sensitivity Limits: Employ LC-MS/MS with MRM transitions (m/z 219 → 151) for trace analysis in biological samples .
  • Purity Validation: Combine GC (≥98% purity) with elemental analysis to confirm stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.